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Compound of Interest

Compound Name: Eicosane, 1-iodo-

Cat. No.: B15351159 Get Quote

This guide provides a comprehensive comparison of the spectroscopic data for synthesized 1-

iodoeicosane against its common precursor, 1-eicosanol. The successful substitution of the

hydroxyl group with iodine is validated through a detailed analysis of ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry data. This document is intended for researchers, scientists, and drug

development professionals who require robust analytical methods for the characterization of

long-chain alkyl halides.

Data Presentation: Spectroscopic Comparison
The following tables summarize the expected and experimental spectroscopic data for 1-

iodoeicosane and 1-eicosanol.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
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Assignment

1-Eicosanol

Chemical Shift (δ,

ppm)

Expected 1-

Iodoeicosane

Chemical Shift (δ,

ppm)

Key Differences

CH₃-(CH₂)₁₈-CH₂-

OH/I
3.64 (t, 2H) ~3.19 (t, 2H)

Significant upfield shift

of the protons on the

carbon bonded to the

heteroatom,

confirming the

substitution of -OH

with the less

electronegative -I.

CH₃-(CH₂)₁₇-CH₂-

CH₂-OH/I
1.56 (quint, 2H) ~1.82 (quint, 2H)

Downfield shift of the

adjacent methylene

protons due to the

influence of the iodine

atom.

CH₃-(CH₂)₁₇-CH₂- 1.25 (br s, 34H) 1.25 (br s, 34H)

The bulk of the

methylene chain

protons remain largely

unaffected.

CH₃- 0.88 (t, 3H) 0.88 (t, 3H)

The terminal methyl

group protons are

unaffected by the

substitution at the

other end of the long

alkyl chain.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
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Assignment

1-Eicosanol

Chemical Shift (δ,

ppm)

Expected 1-

Iodoeicosane

Chemical Shift (δ,

ppm)

Key Differences

CH₃-(CH₂)₁₈-CH₂-

OH/I
63.1 ~9.2

A dramatic upfield

shift of the carbon

directly attached to

the heteroatom,

providing strong

evidence for the

presence of the C-I

bond.[1]

CH₃-(CH₂)₁₇-CH₂-

CH₂-OH/I
32.8 ~33.5

A slight downfield shift

of the adjacent

carbon.

Bulk -(CH₂)- Chain 22.7 - 31.9 22.7 - 31.9

The chemical shifts of

the central methylene

carbons are minimally

affected.

CH₃- 14.1 14.1

The terminal methyl

carbon remains

unchanged.

Table 3: IR Spectroscopy Data (ATR)
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Functional Group
1-Eicosanol

Absorption (cm⁻¹)

Expected 1-

Iodoeicosane

Absorption (cm⁻¹)

Key Differences

O-H Stretch ~3330 (broad) Absent

The disappearance of

the broad O-H

stretching band is a

primary indicator of

the successful

conversion of the

alcohol to the alkyl

iodide.[2]

C-H Stretch 2916, 2848 2916, 2848

The characteristic

alkane C-H stretching

vibrations remain

present in the product.

[3][4]

C-O Stretch ~1060 Absent

The C-O stretching

vibration is absent in

the final product.

C-I Stretch Absent ~500-600

The appearance of a

new band in the far-

infrared region is

indicative of the C-I

bond, although it can

sometimes be weak or

difficult to observe.

Table 4: Mass Spectrometry Data (EI)
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Ion 1-Eicosanol (m/z)
Expected 1-

Iodoeicosane (m/z)
Key Differences

Molecular Ion [M]⁺ 298.5 408.4

The molecular ion

peak shifts to a higher

m/z value, consistent

with the replacement

of a hydroxyl group

(17 g/mol ) with an

iodine atom (127

g/mol ).[5][6]

[M-H₂O]⁺ 280.5 Absent

The characteristic loss

of water from the

alcohol precursor is

not observed in the 1-

iodoeicosane

spectrum.

[M-I]⁺ Absent 281.4

A prominent fragment

corresponding to the

loss of the iodine

radical is expected,

resulting in the eicosyl

cation.

I⁺ Absent 127

The presence of a

peak at m/z 127

corresponding to the

iodine cation is a clear

indicator of an iodo-

compound.[7]

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the analyte (1-iodoeicosane or 1-eicosanol)

was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was

used as an internal standard (δ = 0.00 ppm).[1][7][8]

¹H NMR Acquisition: Proton NMR spectra were acquired with a pulse angle of 45°, a

relaxation delay of 2 seconds, and 16 scans.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling, a pulse

angle of 30°, a relaxation delay of 5 seconds, and an accumulation of 1024 scans.

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and

the spectra were phase and baseline corrected. Chemical shifts are reported in parts per

million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly onto the ATR

crystal.

Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample

measurement.

Data Processing: The resulting spectrum is presented as percent transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction: The sample was introduced via a direct insertion probe or after

separation by gas chromatography (GC-MS).
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Ionization: The sample was ionized using a 70 eV electron beam.[9]

Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer.

Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-

500 amu.

Data Interpretation: The relative abundance of each ion was plotted against its m/z value.

The base peak is the most abundant ion and is assigned a relative intensity of 100%.[5]

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic validation of

synthesized 1-iodoeicosane.
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Synthesis

Spectroscopic Validation

Data Comparison & Analysis

1-Eicosanol (Starting Material)

Iodination Reaction
(e.g., P/I₂, HI, etc.)

Crude 1-Iodoeicosane

¹H NMR ¹³C NMR IR Spectroscopy Mass Spectrometry

Compare ¹H NMR:
- Disappearance of -CH₂OH signal

- Appearance of -CH₂I signal

Compare ¹³C NMR:
- Disappearance of -CH₂OH signal

- Appearance of -CH₂I signal

Compare IR:
- Disappearance of O-H stretch

- Appearance of C-I stretch

Compare MS:
- Correct Molecular Ion Peak

- Characteristic Fragmentation

Validated 1-Iodoeicosane

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic validation of 1-iodoeicosane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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